Cas no 2418695-76-6 (1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine)

1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine 化学的及び物理的性質
名前と識別子
-
- 2418695-76-6
- EN300-26631181
- 1-(3-ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine
- 1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine
-
- インチ: 1S/C12H14IN/c1-5-10-7(2)11(6-14)9(4)12(13)8(10)3/h1H,6,14H2,2-4H3
- InChIKey: JEVPBVDYJCQALJ-UHFFFAOYSA-N
- ほほえんだ: IC1C(C)=C(C#C)C(C)=C(CN)C=1C
計算された属性
- せいみつぶんしりょう: 299.01710g/mol
- どういたいしつりょう: 299.01710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26631181-1g |
1-(3-ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine |
2418695-76-6 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-26631181-1.0g |
1-(3-ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine |
2418695-76-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamineに関する追加情報
Professional Introduction to Compound with CAS No. 2418695-76-6 and Product Name: 1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine
The compound identified by the CAS number 2418695-76-6 and the product name 1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of aromatic amines that have garnered considerable attention due to their potential applications in pharmaceutical development. The structural features of this molecule, particularly the presence of an ethynyl group and multiple halogen substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The compound in question exhibits structural similarities to known pharmacophores that are effective in treating conditions such as cancer, inflammation, and neurological disorders. The 3-Ethynyl-5-iodo-2,4,6-trimethylphenyl moiety is particularly noteworthy, as it provides a versatile platform for the synthesis of more complex derivatives with enhanced biological activity. This feature has been leveraged in several research studies aimed at identifying new therapeutic agents.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The iodo substituent on the aromatic ring allows for facile functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely used in the synthesis of biaryl compounds. These reactions enable the introduction of diverse functional groups at specific positions on the aromatic core, thereby tailoring the biological properties of the resulting molecules. Such synthetic flexibility has been exploited in several recent studies to develop novel inhibitors targeting specific enzymes involved in disease pathways.
Recent advancements in computational chemistry have also played a crucial role in understanding the potential biological activity of this compound. Molecular modeling studies have suggested that 1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine may interact with various protein targets through hydrophobic and electrostatic interactions. These interactions could be harnessed to develop drugs that modulate protein function in a targeted manner. For instance, preliminary docking studies have indicated that this compound may bind to kinases and other signaling proteins involved in cancer progression. Such findings have prompted further investigation into its potential as an anticancer agent.
The trimethylphenyl group in the molecule contributes to its stability and lipophilicity, which are important factors for drug bioavailability and membrane permeability. This structural element also enhances the compound's ability to cross cell membranes, making it a promising candidate for topical and systemic applications. Additionally, the presence of multiple substituents on the aromatic ring provides multiple sites for further derivatization, allowing chemists to fine-tune its pharmacokinetic and pharmacodynamic properties.
In vitro studies have begun to explore the biological activity of this compound across various disease models. Initial results suggest that it may exhibit inhibitory effects on certain enzymes and receptors associated with inflammation and cancer. These findings are particularly exciting given the increasing evidence linking these pathways to a wide range of diseases. Further research is needed to fully elucidate its mechanism of action and optimize its potency while minimizing potential side effects.
The synthesis of this compound has also highlighted advancements in synthetic methodologies that facilitate the construction of complex organic molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions have enabled chemists to efficiently build biaryl structures like those found in this compound. These methods are not only efficient but also scalable, making them suitable for industrial applications where large quantities of high-purity compounds are required.
As our understanding of disease mechanisms continues to evolve, so too does our ability to design molecules that can modulate these processes effectively. The compound with CAS No. 2418695-76-6 represents a significant step forward in this endeavor. Its unique structural features and synthetic accessibility make it an attractive candidate for further development into novel therapeutics. Continued research into its biological activity and pharmacological properties will be essential in realizing its full potential as a drug candidate.
In conclusion, 1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine is a promising compound with significant potential in medicinal chemistry. Its structural features enable diverse functionalization and interaction with biological targets, making it a valuable scaffold for drug discovery efforts aimed at treating various diseases. As research progresses, we can expect further insights into its biological activity and mechanisms of action, which will guide future development efforts.
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